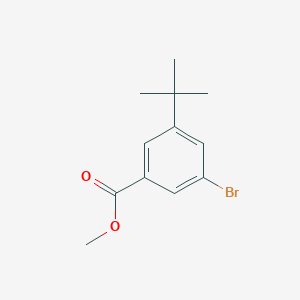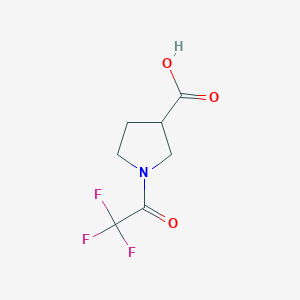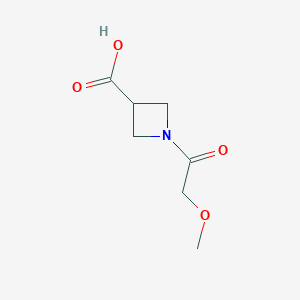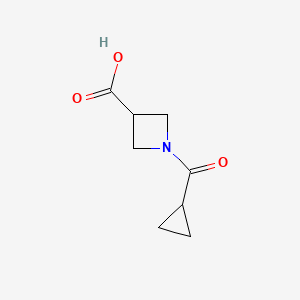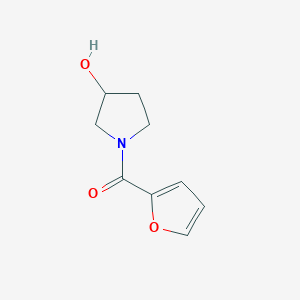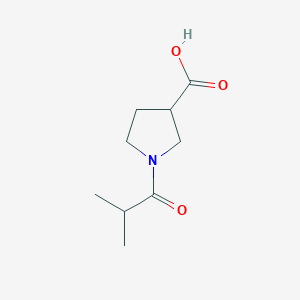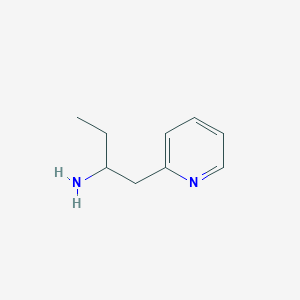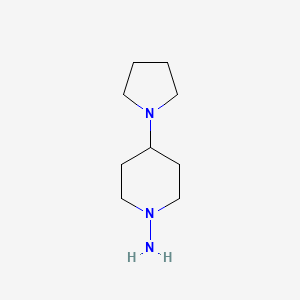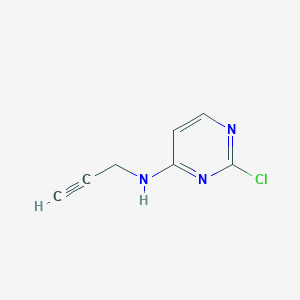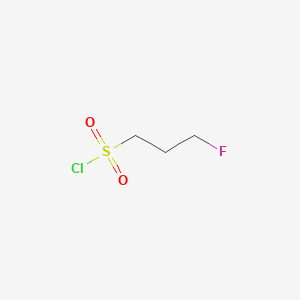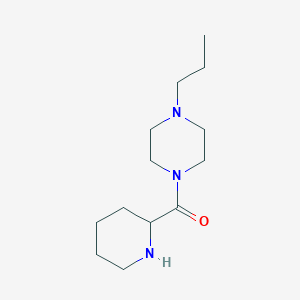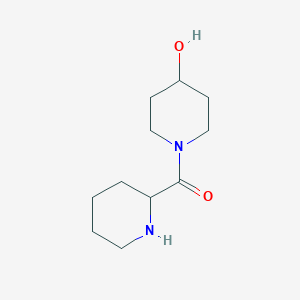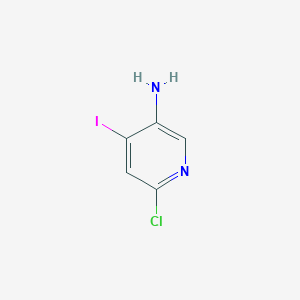
6-氯-4-碘吡啶-3-胺
概述
描述
6-Chloro-4-iodopyridin-3-amine is a compound with the molecular formula C5H4ClIN2 . It has a molecular weight of 254.45 g/mol . The IUPAC name for this compound is 6-chloro-4-iodopyridin-3-amine .
Synthesis Analysis
The synthesis of 6-Chloro-4-iodopyridin-3-amine involves the use of Trifluoroacetic acid (TFA) added to a solution of 1,1-dimethylethyl (6-chloro-4-iodo-3-pyridinyl)carbamate in dichloromethane (DCM). The reaction mixture is stirred at room temperature for 24 hours .Molecular Structure Analysis
The InChI code for 6-Chloro-4-iodopyridin-3-amine is1S/C5H4ClIN2/c6-5-1-3(7)4(8)2-9-5/h1-2H,8H2 . The Canonical SMILES structure is C1=C(C(=CN=C1Cl)N)I . Physical And Chemical Properties Analysis
The compound has a density of 2.1±0.1 g/cm3 and a boiling point of 359.4±42.0 °C at 760 mmHg . It has a Hydrogen Bond Donor Count of 1 and a Hydrogen Bond Acceptor Count of 2 . The compound has a Rotatable Bond Count of 0 .科学研究应用
化学重排和中间体形成:
- Pieterse和Hertog(2010年)研究了卤代吡啶的胺化重排,提出了涉及吡啶亚胺中间体的机制。这项研究突出了卤代吡啶(如3-氯和4-氯吡啶)与液氨中的钾酰胺反应,导致各种氨基吡啶的反应,包括6-氯-4-碘吡啶-3-胺 (Pieterse & Hertog, 2010)。
钯催化的胺化反应:
- Maes等人(2002年)探讨了卤代吡啶上的选择性钯催化的胺化反应,包括6-氯-4-碘吡啶-3-胺。该研究在这些反应中取得了优异的产率和良好的选择性,对于合成制药和材料科学中的各种化合物至关重要 (Maes et al., 2002)。
含胺配合物的制备:
- Johansson(2006年)展示了钯催化的胺化用于制备含胺钌(II)配合物。这项研究利用了类似6-氯-4-碘吡啶-3-胺的化合物作为前体,强调了其在合成复杂分子结构中的作用 (Johansson, 2006)。
合成氮杂杂环芳核:
- Rauws等人(2010年)报道了使用6-氯-4-碘吡啶-3-胺合成新的四环氮杂杂环芳核。这项工作在有机化学领域具有重要意义,特别是在开发具有潜在药理应用的新化合物方面 (Rauws et al., 2010)。
合成二取代咪唑并[4,5-b]吡啶-2-酮:
- Kuethe等人(2004年)进行了关于使用钯催化的胺化合成二取代咪唑并[4,5-b]吡啶-2-酮的研究。这项研究有助于开发官能化吡啶衍生物,在药物化学中具有相关性 (Kuethe et al., 2004)。
氨基羰化反应:
- Takács等人(2007年)探讨了含氮碘杂杂环芳烃的氨基羰化反应,包括6-氯-4-碘吡啶-3-胺。这项研究对合成N-取代烟酰胺和具有潜在生物学重要性的吡啶基-甘氧基酰胺至关重要 (Takács等人,2007)。
吡啶-3-基C-核苷的制备:
- Joubert等人(2007年)报道了使用6-氯-4-碘吡啶-3-胺制备6-取代吡啶-3-基C-核苷的新方法。这项研究为核苷类似物的合成提供了见解,这对于开发治疗剂至关重要 (Joubert et al., 2007)。
功能化BODIPY衍生物的合成:
- Li等人(2008年)致力于使用类似6-氯-4-碘吡啶-3-胺的化合物形成水溶性BODIPY衍生物。这些衍生物在水性环境中具有高荧光性,对成像和诊断应用具有重要价值 (Li et al., 2008)。
安全和危害
属性
IUPAC Name |
6-chloro-4-iodopyridin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4ClIN2/c6-5-1-3(7)4(8)2-9-5/h1-2H,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOICMMKVFPTQMX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CN=C1Cl)N)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4ClIN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00593467 | |
| Record name | 6-Chloro-4-iodopyridin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00593467 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.45 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloro-4-iodopyridin-3-amine | |
CAS RN |
351227-42-4 | |
| Record name | 6-Chloro-4-iodopyridin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00593467 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-Chloro-4-iodopyridin-3-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details





Synthesis routes and methods V
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Ethyl[4-(2-oxopyrrolidin-1-yl)phenyl]acetate](/img/structure/B1369795.png)
![Tert-butyl[3-(2-amino-5-hydroxyphenoxy)benzyl]carbamate](/img/structure/B1369796.png)
